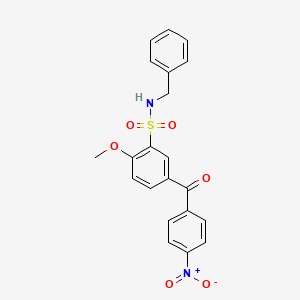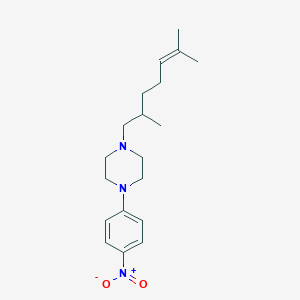
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine, also known as DNPP, is a chemical compound that has been widely used in scientific research. DNPP is a piperazine derivative that has been synthesized and studied for its potential biological and pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its potent COX-2 inhibitory activity. This makes 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine a useful tool compound for studying the role of COX-2 in various biological processes. However, one limitation of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is its potential toxicity. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine. One area of research could be the development of new 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties. Another area of research could be the exploration of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine and its effects on various biological processes.
Synthesemethoden
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylpiperazine with 2,6-dimethyl-5-hepten-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been used as a tool compound in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-16(2)5-4-6-17(3)15-20-11-13-21(14-12-20)18-7-9-19(10-8-18)22(23)24/h5,7-10,17H,4,6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBMTXSUMGFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
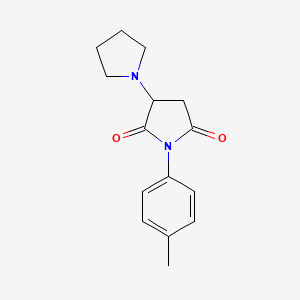
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
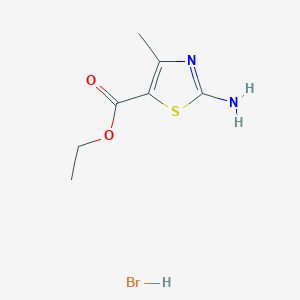
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
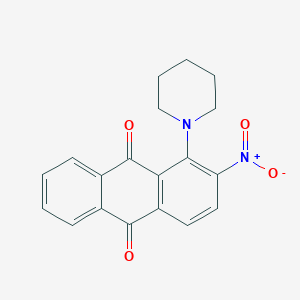
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
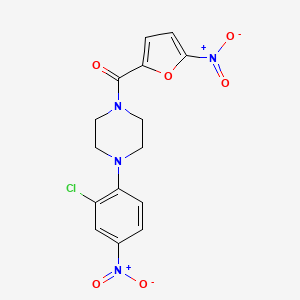
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
